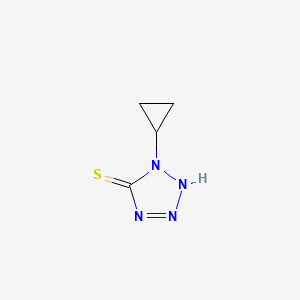

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Description

Significance of Tetrazole Ring Systems in Advanced Chemical Synthesis and Material Science

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. numberanalytics.com Its high nitrogen content and thermal stability make it a valuable component in the development of energetic materials, such as propellants and explosives. numberanalytics.com In medicinal chemistry, the tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group. numberanalytics.combeilstein-journals.org This substitution can enhance a drug's metabolic stability, lipophilicity, and bioavailability, thereby improving its pharmacokinetic profile. rsc.org Consequently, tetrazole-containing compounds are found in a variety of marketed drugs with diverse therapeutic applications, including antihypertensive and antibacterial agents. beilstein-journals.orglifechemicals.com

Beyond pharmaceuticals, tetrazoles are instrumental in material science. Their nitrogen atoms can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. lifechemicals.com Furthermore, polymers incorporating tetrazole fragments are being explored for their potential in carbon dioxide capture. lifechemicals.com The versatility of the tetrazole ring in forming complex molecular architectures through reactions like N-substitution and cycloadditions further underscores its importance in advanced chemical synthesis. numberanalytics.com

Table 1: Applications of Tetrazole Ring Systems

| Field | Applications | Key Properties Utilized |

|---|---|---|

| Medicinal Chemistry | Bioisostere for carboxylic acids, anticancer, antibacterial, antiviral agents. beilstein-journals.orglifechemicals.com | Metabolic stability, improved pharmacokinetic properties. numberanalytics.com |

| Material Science | Energetic materials, metal-organic frameworks (MOFs), CO2 capture. numberanalytics.comlifechemicals.com | High nitrogen content, thermal stability, coordination with metals. numberanalytics.comlifechemicals.com |

| Agriculture | Plant growth regulators. lifechemicals.com | Biological activity. |

| Organic Synthesis | Intermediates, catalysts, building blocks for complex molecules. numberanalytics.com | Versatile reactivity. numberanalytics.com |

Unique Contributions of Cyclopropyl (B3062369) and Thiol Moieties to Heterocyclic Chemistry

The incorporation of a cyclopropyl group into a heterocyclic compound can significantly influence its properties. The three-membered ring introduces conformational rigidity, which can be advantageous in drug design by locking the molecule into a bioactive conformation and enhancing its binding affinity to a target. iris-biotech.de This structural constraint can also contribute to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. acs.orghyphadiscovery.com The cyclopropyl group is known to enhance the potency of drug molecules and reduce off-target effects. acs.orgnih.gov Its unique electronic properties, including enhanced π-character in its C-C bonds, can also modulate the reactivity and physical properties of the parent molecule. acs.org

The thiol (-SH) group, or mercapto group, is another crucial functional moiety in heterocyclic chemistry. It is a key component in many biologically active molecules and serves as a versatile building block in organic synthesis. The sulfur atom in the thiol group can participate in various chemical transformations, including the formation of disulfide bonds, which are vital for protein structure and function. youtube.com Thiol-containing heterocyclic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.gov In the context of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol, the thiol group offers a reactive handle for further functionalization and can also participate in coordination with metal ions, complementing the properties of the tetrazole ring.

Table 2: Influence of Cyclopropyl and Thiol Moieties

| Moiety | Contribution to Heterocyclic Compounds |

|---|

| Cyclopropyl | Enhances potency and metabolic stability. acs.orghyphadiscovery.com Introduces conformational rigidity. iris-biotech.de Reduces off-target effects. acs.orgnih.gov | | Thiol (-SH) | Provides a site for further chemical modification. Contributes to biological activity (e.g., antimicrobial). nih.gov Can form disulfide bonds and coordinate with metals. youtube.com |

Research Gaps and Objectives for this compound Investigations

Despite the well-documented significance of its constituent functional groups, dedicated research on this compound as a distinct chemical entity remains limited. While the synthesis of related 1-substituted-1H-tetrazole-5-thiones has been described, with cyclopropyl being a potential substituent, comprehensive studies on the specific properties and applications of the cyclopropyl-thiol derivative are scarce. researchgate.net A molecular diagram of 1-cyclopropyl-1H-tetrazole-5-thiol has been presented in the context of desulfurization studies, confirming its structural viability. researchgate.net

The primary research gap is the lack of detailed experimental data on the synthesis, characterization, and reactivity of this compound. Consequently, its potential applications in medicinal chemistry, material science, and other fields are largely unexplored.

Key research objectives for future investigations should include:

Development of Efficient Synthetic Routes: Establishing optimized and scalable synthetic methods for the preparation of this compound in high purity and yield.

Comprehensive Physicochemical Characterization: Thoroughly characterizing the compound's structural, electronic, and spectroscopic properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Exploration of Chemical Reactivity: Investigating the reactivity of the thiol group and the tetrazole ring to understand the compound's potential for further derivatization and its stability under various conditions.

Evaluation of Biological Activity: Screening this compound for a range of biological activities, leveraging the known pharmacological profiles of tetrazole, cyclopropyl, and thiol-containing compounds.

Investigation of Material Properties: Assessing its potential for applications in material science, such as in the formation of coordination polymers or as a component in energetic materials.

Addressing these research objectives will provide a deeper understanding of the fundamental chemistry of this compound and pave the way for the discovery of its potential applications.

Properties

IUPAC Name |

1-cyclopropyl-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c9-4-5-6-7-8(4)3-1-2-3/h3H,1-2H2,(H,5,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAMURSLHHWGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637781-10-3 | |

| Record name | 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 Cyclopropyl 1h 1,2,3,4 Tetrazole 5 Thiol and Structural Analogues

Established Synthetic Pathways for 5-Thio-Substituted Tetrazoles

The formation of the 5-thio-substituted tetrazole ring is a key step in the synthesis of the target compound. Several reliable methods have been developed for this purpose, with cycloaddition reactions and multicomponent strategies being the most prominent.

Cycloaddition Reactions Involving Isothiocyanates and Azide (B81097) Sources

A widely employed and direct method for the synthesis of 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an isothiocyanate and an azide source, typically sodium azide. This reaction proceeds by the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring.

The general reaction involves treating an organic isothiocyanate with sodium azide in a suitable solvent. The use of water as a solvent and pyridine (B92270) as a base has been reported to facilitate this transformation, leading to the formation of the corresponding 1-substituted tetrazole-5-thiones in good yields. nih.gov For the synthesis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol, cyclopropyl (B3062369) isothiocyanate serves as the key precursor. The reaction is typically carried out at room temperature, offering a mild and efficient route to the desired product.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclopropyl Isothiocyanate | Sodium Azide | Pyridine | Water | Room Temperature | 2 h | 76-97 (Typical) | nih.gov |

| Phenyl Isothiocyanate | Sodium Azide | Pyridine | Water | Room Temperature | 2 h | 83 | nih.gov |

| Ethyl Isothiocyanate | Sodium Azide | Pyridine | Water | Room Temperature | 2 h | Not specified | nih.gov |

Multicomponent Reaction Approaches to Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like tetrazoles. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not extensively documented, the Ugi-azide reaction is a powerful tool for generating 1,5-disubstituted tetrazoles. rug.nl

In a typical Ugi-azide four-component reaction (UA-4CR), an amine, a carbonyl compound, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide or hydrazoic acid) react to form a 1,5-disubstituted tetrazole. conicet.gov.ar To synthesize a structural analogue of the target compound, one could envision a reaction involving cyclopropylamine (B47189), a suitable carbonyl compound, an isocyanide, and an azide source. However, this would lead to a 5-substituted tetrazole rather than a 5-thiol derivative. A one-pot synthesis of 5-alkylsulfanyl-1H-tetrazoles has been developed from alkyl halides, potassium thiocyanate, sodium azide, and zinc chloride, which could potentially be adapted. nih.gov

Synthetic Integration of the Cyclopropyl Moiety

The introduction of the cyclopropyl group can be achieved either by starting with a pre-functionalized cyclopropane (B1198618) building block or by attaching the cyclopropyl ring to a pre-formed tetrazole scaffold.

Pre-functionalization Techniques for Cyclopropyl Building Blocks

The most direct approach to synthesizing this compound involves the use of a cyclopropyl-containing reactant. Cyclopropyl isothiocyanate is the key starting material for the cycloaddition reaction described in section 2.1.1. This precursor can be synthesized from cyclopropylamine. A common method for the preparation of isothiocyanates from primary amines involves the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. mdpi.com Another approach is the reaction of the primary amine with thiophosgene. The synthesis of cyclopropylamine itself can be achieved through various methods, including the Hofmann rearrangement of cyclopropanecarboxamide. google.com

| Starting Material | Key Transformation | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| γ-Butyrolactone | Multi-step synthesis | HCl, H₂SO₄; Hindered alkanol; Solid caustic, phase transfer catalyst; NH₃, alkali metal salt of a polyol; Hofmann rearrangement | Not specified | google.com |

| 1-Bromo-1-cyclopropylcyclopropane | Curtius degradation | 1. t-BuLi, CO₂; 2. Et₃N, Ethyl chloroformate, NaN₃; 3. HCl | 42 (overall) | nih.gov |

Post-Cyclization Introduction of Cyclopropyl Functionality

An alternative strategy involves the formation of the tetrazole-5-thiol ring first, followed by the introduction of the cyclopropyl group at the N1 position. This approach would start with 5-mercapto-1H-tetrazole. The N-alkylation of tetrazoles can be challenging due to the presence of multiple nitrogen atoms, potentially leading to a mixture of N1 and N2 isomers.

The alkylation of 5-mercapto-1H-tetrazoles typically occurs at the sulfur atom to form 5-(alkylthio)-1H-tetrazoles. However, N-alkylation can be achieved under specific conditions. For example, the reaction of a pre-formed tetrazole with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base could potentially lead to the desired product. The choice of base and solvent is crucial to control the regioselectivity of the alkylation. acs.org This method's feasibility and selectivity for N1-cyclopropylation over S-alkylation or N2-alkylation would require careful optimization.

Catalytic Methods and Reaction Condition Optimization

The synthesis of tetrazoles can often be improved by the use of catalysts and optimization of reaction conditions. While specific catalytic systems for the synthesis of this compound are not well-documented, general principles from related reactions can be applied.

For the cycloaddition of isothiocyanates and azides, the reaction is often carried out under mild conditions without the need for a catalyst, although a base like pyridine is beneficial. nih.gov In the broader context of tetrazole synthesis from nitriles and azides, various Lewis acids such as zinc salts have been shown to catalyze the reaction. rug.nl Nanomaterial-based catalysts have also been explored for the green synthesis of tetrazoles. nih.gov

Optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of the product. For instance, the one-pot synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates was found to proceed efficiently in water at room temperature. nih.gov The use of microwave irradiation has also been reported to accelerate tetrazole synthesis.

Homogeneous and Heterogeneous Catalysis in Tetrazole Synthesis

Catalysis is central to the modern synthesis of tetrazoles, primarily through the [3+2] cycloaddition of an azide source with a nitrile or isocyanide. nih.govresearchgate.net Both homogeneous and heterogeneous catalysts have been developed to facilitate this transformation, improving yields, reducing reaction times, and enhancing safety. researchgate.netrsc.org

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants. Various metal complexes have proven effective. For instance, Cobalt(II) and Copper(II) complexes with tetradentate ligands efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles to form 5-substituted 1H-tetrazoles under mild, homogeneous conditions. jchr.orgnih.govjchr.org These methods are notable for being among the first to use cobalt complexes for this purpose and for achieving near-quantitative yields for many substrates. nih.gov Other homogeneous systems utilize catalysts like Yb(OTf)₃ for the synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

Heterogeneous Catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplified product purification, aligning well with green chemistry principles. rsc.orgacs.org A wide array of heterogeneous catalysts have been explored for tetrazole synthesis. researchgate.net These include metal nanoparticles (NPs) of silver, palladium, copper, and gold supported on various materials. acs.org For example, a novel and efficient method for producing 1-substituted 1H-1,2,3,4-tetrazoles uses silver nanoparticles supported on sodium borosilicate glass (ASBN) as a heterogeneous catalyst. nih.govacs.org This system operates under solvent-free conditions and the catalyst can be recycled multiple times without significant loss of activity. nih.govacs.org

Other effective heterogeneous catalysts include natural zeolites like Natrolite, which can be used under solvent-free conditions, and various magnetic nanoparticles. rsc.orgrsc.org Magnetic nanocatalysts, such as Fe₃O₄@L-lysine-Pd(0) or chitosan-supported magnetic ionic liquid nanoparticles, are particularly attractive because they can be easily separated from the reaction mixture using an external magnet. rsc.org

| Catalyst Type | Catalyst Example | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | Cobalt(II) complex with tetradentate ligand | Aryl nitrile, Sodium azide | 5-substituted 1H-tetrazole | Excellent activity, mild conditions, near-quantitative yields | nih.gov |

| Homogeneous | Copper(II) complex | Nitrile, Sodium azide | 5-substituted 1H-tetrazole | Reduces explosion risks, high yields, greener conditions | jchr.orgjchr.org |

| Heterogeneous | Ag/Sodium Borosilicate Nanocomposite (ASBN) | Amine, Sodium azide, Triethyl orthoformate | 1-substituted 1H-tetrazole | Solvent-free, reusable catalyst, easy work-up | acs.orgnih.govacs.org |

| Heterogeneous | Natrolite Zeolite | Primary amine, Sodium azide | 1-substituted tetrazole | Solvent-free, avoids strong acids and organic solvents | rsc.org |

| Heterogeneous (Magnetic) | Fe₃O₄@L-lysine-Pd(0) | Nitrile, Sodium azide | 5-substituted 1H-tetrazole | Easy recovery with magnet, reusable, high yields | rsc.org |

Solvent Selection and Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of synthetic protocols for tetrazoles, aiming to minimize environmental impact and enhance safety. jchr.orgbohrium.com A key focus is the replacement of hazardous reagents and solvents with more benign alternatives. benthamdirect.comeurekaselect.com

Traditionally, the synthesis of 1-substituted tetrazoles often required high-boiling polar solvents like dimethylformamide (DMF) and harsh acidic conditions. rsc.org However, DMF is now considered non-green due to its toxicity and the difficulty in removing it from reaction products. jchr.orgrsc.org Consequently, significant research has been dedicated to finding greener solvents or eliminating them entirely. jchr.orgresearchgate.net Water, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol (PEG-400) have emerged as effective and more environmentally friendly solvent choices. jchr.orgresearchgate.netbeilstein-journals.org For instance, an eco-friendly method for synthesizing 5-substituted 1H-tetrazoles uses copper sulfate (B86663) pentahydrate as a catalyst in DMSO. jchr.org In some cases, reactions can be run under solvent-free conditions, which represents an ideal green chemistry scenario. rsc.orgrsc.orgnih.gov

Beyond solvent selection, green methodologies for tetrazole synthesis encompass several other principles:

Atom Economy : Multicomponent reactions (MCRs), such as the Ugi-azide reaction, are employed to construct complex tetrazole derivatives in a single step, maximizing the incorporation of starting materials into the final product. bohrium.comresearchgate.netresearchgate.net

Use of Safer Reagents : Efforts have been made to avoid the in situ generation of the highly toxic and explosive hydrazoic acid. rsc.org Using stoichiometric amounts of sodium azide under controlled conditions or employing safer azide sources like trimethylsilyl azide helps mitigate these risks. rsc.orgbeilstein-journals.org

Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. researchgate.netbeilstein-journals.org

Waste Prevention : The use of recoverable and reusable heterogeneous catalysts minimizes waste generation, a core principle of green chemistry. rsc.orgrsc.org

| Green Chemistry Principle | Traditional Approach | Green Alternative | Example/Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Dimethylformamide (DMF) | Water, DMSO, PEG-400, Solvent-free | Reduces toxicity and simplifies purification. | rsc.orgjchr.orgresearchgate.netbeilstein-journals.org |

| Energy Efficiency | Conventional heating (hours) | Microwave irradiation (minutes) | Accelerates reactions, often improving yields. | researchgate.netbeilstein-journals.org |

| Waste Prevention | Homogeneous catalysts, stoichiometric reagents | Reusable heterogeneous catalysts | Catalyst can be recovered and reused for multiple cycles. | rsc.orgacs.org |

| Atom Economy | Multi-step synthesis | One-pot multicomponent reactions (MCRs) | Increases efficiency by forming multiple bonds in one operation. | bohrium.comrsc.orgresearchgate.net |

| Hazard Reduction | Use of hydrazoic acid or metal azides | Trimethylsilyl azide, controlled use of sodium azide | Avoids highly explosive and toxic intermediates. | rsc.orgbeilstein-journals.org |

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms involved in tetrazole synthesis is crucial for optimizing reaction conditions and designing more efficient catalysts. The most common pathway to the tetrazole ring is the [3+2] cycloaddition reaction. nih.govrsc.org

For the synthesis of 5-substituted 1H-tetrazoles, the mechanism involves the cycloaddition of an azide anion to the carbon-nitrogen triple bond of a nitrile. nih.gov Metal catalysis plays a key role in this process by activating the cyano group. nih.gov Mechanistic investigations, for example with a Cobalt(II) complex, suggest that the reaction proceeds through the initial coordination of the azide to the metal center, forming a metal-azido intermediate. nih.gov This intermediate then facilitates the cycloaddition with the nitrile. The coordination of the nitrile to the metal center activates it towards nucleophilic attack by the azide. nih.gov

A proposed mechanism for the synthesis of 5-substituted-1H-tetrazole derivatives using a magnetic nickel nanoparticle catalyst (Fe₃O₄@AMPD@Ni) involves the coordination of the nitrile to the nickel center. researchgate.net This enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide ion, leading to the formation of the tetrazole ring. researchgate.net

In the synthesis of 1-substituted tetrazoles from primary amines, sodium azide, and an orthoformate, the reaction likely proceeds through the formation of an isocyanide intermediate, which then undergoes a cycloaddition with hydrazoic acid (HN₃) formed in situ. researchgate.net

Other transformations are also relevant to the synthesis of specific tetrazole-5-thiol analogues. For instance, a process for preparing 1-H-tetrazole-5-thiols involves the reaction of a 5-sulfinyl or 5-sulfonyl-1-H-tetrazole with an alkali metal sulfide, which displaces the sulfinyl or sulfonyl group to form the desired thiol. google.com Additionally, photochemical transformations can be used to synthesize other heterocyclic systems from tetrazole precursors, typically involving the photoextrusion of molecular nitrogen to produce a reactive nitrene intermediate. mdpi.com

Advanced Chemical Reactivity and Functionalization of 1 Cyclopropyl 1h 1,2,3,4 Tetrazole 5 Thiol

Transformations of the Thiol Group

The thiol group is the primary center for many chemical modifications of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol. Its nucleophilic character, particularly in its deprotonated thiolate form, allows for a wide range of covalent modifications at the sulfur atom.

The sulfur atom of this compound is a soft nucleophile and readily undergoes S-alkylation and S-acylation reactions. These reactions are fundamental for introducing diverse functional groups, thereby modifying the compound's physicochemical properties.

Alkylation typically proceeds via an SN2 mechanism where the thiolate anion attacks an electrophilic carbon center, displacing a leaving group. This method has been used to synthesize a variety of 5-(alkylthio)tetrazole derivatives. nih.govresearchgate.net For instance, the reaction of 1-substituted-1H-tetrazole-5-thiols with electrophiles like chloroacetone (B47974) or phenacyl bromide leads to the corresponding S-substituted products in high yields. researchgate.net A general method for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines, which can preferentially form 2-alkyl-5-(substituted-thio)tetrazoles when thiocyanates are used as precursors. nih.gov

Acylation reactions similarly involve the nucleophilic attack of the sulfur atom on an acylating agent, such as an acyl chloride or anhydride, to form a thioester linkage. These reactions provide another avenue for functionalization, introducing carbonyl functionalities that can be used for further chemical elaborations.

| Reaction Type | Electrophilic Reagent Example | General Product Structure | Key Features |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (e.g., R-Br) | 1-cyclopropyl-5-(alkylthio)-1H-tetrazole | Forms a stable thioether bond; highly efficient. researchgate.net |

| S-Alkylation | α-Halo Ketones (e.g., Phenacyl bromide) | S-(ketomethyl)thioether derivative | Introduces a ketone functionality for further modification. researchgate.net |

| S-Acylation | Acyl Chlorides (e.g., R-COCl) | S-(1-cyclopropyl-1H-tetrazol-5-yl) thioester | Forms a reactive thioester linkage. |

The thiol group is redox-active and can undergo oxidation to form disulfide bonds or be further oxidized to higher oxidation states. The most common oxidation reaction for 1-substituted tetrazole-5-thiols is the dimerization to form a disulfide. scirp.org This oxidative coupling can be achieved using various oxidizing agents or catalysts. For example, the dimerization of 1-phenyl-1H-tetrazole-5-thiol to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498) has been accomplished using metalloporphyrin catalysts in an alkaline methanol (B129727) solution under mild conditions. scirp.org This reaction often proceeds through a radical coupling mechanism. scirp.org In some cases, the oxidation to a disulfide can occur in situ during complexation reactions with metal ions like Fe³⁺ or Cu²⁺. researchgate.netlookchem.com

While further oxidation to sulfinic or sulfonic acids is possible with strong oxidizing agents, the formation of the disulfide is the most prevalent and controlled oxidation pathway. Conversely, the resulting disulfide can be readily reduced back to the parent thiol using standard reducing agents, such as sodium borohydride (B1222165) or dithiothreitol, regenerating the reactive thiol functionality.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidative Dimerization | Metalloporphyrin catalysts, O₂ (air) | Bis(1-cyclopropyl-1H-tetrazol-5-yl) disulfide | scirp.org |

| In situ Oxidation | Fe³⁺ or Cu²⁺ salts | Bis(1-cyclopropyl-1H-tetrazol-5-yl) disulfide | researchgate.netlookchem.com |

| Disulfide Reduction | Reducing agents (e.g., NaBH₄, DTT) | This compound | General chemical principle |

The thiol group serves as a powerful nucleophile in cyclization reactions, enabling the construction of new heterocyclic rings. In intermolecular reactions, the thiol can act as a nucleophile to open strained rings or add to unsaturated systems. For instance, a related compound, 1-methyl-1H-tetrazole-5-thiol, participates in the nucleophilic ring-opening of a bicyclic vinyl aziridine, demonstrating the thiol's ability to engage in complex intermolecular additions. mdpi.comresearchgate.net

More significantly, after an initial S-alkylation with a bifunctional reagent, the modified thiol side chain can undergo intramolecular cyclization. For example, derivatives of 1-phenyl-1H-tetrazole-5-thiol, once functionalized, can react with reagents like acetylacetone (B45752) to form new fused ring systems. researchgate.net These reactions highlight the utility of the thiol group as a handle for constructing more complex molecular architectures.

Reactivity of the Tetrazole Heterocycle

While the thiol group is often the primary site of reactivity, the tetrazole ring itself possesses unique chemical properties that can be exploited for functionalization, particularly through nucleophilic reactions and photo-induced strategies.

The 1,5-disubstituted tetrazole system exhibits ambident nucleophilic character. nih.gov While the exocyclic sulfur is the most common site of attack by electrophiles (S-alkylation), reaction at one of the ring nitrogen atoms is also possible, leading to N-alkylation. The outcome is often dependent on the reaction conditions and the nature of the electrophile. nih.gov Studies on related 5-mercapto-1H-tetrazoles have shown that reactions can lead to either S-H insertion products (dithioacetals) or N-H insertion products (thioaminals), with the initially formed products sometimes undergoing thermal isomerization to the more thermodynamically stable isomer. nih.gov For this compound, the N1 position is blocked by the cyclopropyl (B3062369) group, directing potential N-alkylation towards the N4 position.

The tetrazole ring is an electron-rich aromatic system, which makes it generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms, with their lone pairs of electrons, are the primary nucleophilic centers within the heterocycle. nih.gov

One of the most advanced functionalization strategies involving the tetrazole ring is its use in photo-induced reactions. Upon UV irradiation, tetrazoles can undergo a photo-induced ring-opening, extruding a molecule of nitrogen (N₂) to generate a highly reactive nitrile imine intermediate. researchgate.netresearchgate.net This intermediate is a powerful 1,3-dipole that can react rapidly with various nucleophiles. researchgate.net

This "photoclick" chemistry has been demonstrated in the UV-induced 1,3-dipolar nucleophilic addition of tetrazoles to thiols. researchgate.netnih.gov The reaction proceeds quickly at room temperature without a catalyst and is compatible with a range of solvents, including water. nih.govuni-heidelberg.de This strategy has been successfully applied to small molecule synthesis, polymer conjugation, and surface functionalization. researchgate.netuni-heidelberg.de The high reactivity of the nitrile imine intermediate with thiols makes this a highly selective and efficient method for covalent bond formation under spatial and temporal control. researchgate.net

| Feature | Description | Significance |

|---|---|---|

| Activation | UV irradiation (e.g., 302 nm or 365 nm) | Provides spatial and temporal control over the reaction. researchgate.netresearchgate.net |

| Intermediate | Nitrile Imine | Highly reactive 1,3-dipole that rapidly traps nucleophiles. researchgate.net |

| Reaction Partner | Thiols | Acts as an excellent nucleophile for trapping the nitrile imine. researchgate.netnih.gov |

| Conditions | Room temperature, catalyst-free, various solvents (including water) | Represents a "click chemistry" approach with high efficiency and orthogonality. nih.govuni-heidelberg.de |

| Applications | Polymer conjugation, protein modification, surface patterning | Versatile method for materials science and bioconjugation. researchgate.netuni-heidelberg.de |

Derivatives from Ring-Opening and Rearrangement of the Tetrazole Core

The tetrazole ring is known to undergo thermal or photochemical rearrangements, often with the extrusion of a molecule of nitrogen (N₂). For 1-substituted-1H-1,2,3,4-tetrazole-5-thiols, such reactions could theoretically lead to a variety of reactive intermediates and subsequent rearrangement products. However, specific experimental data for the 1-cyclopropyl derivative is not documented.

In principle, thermolysis or photolysis could initiate the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, leading to the formation of a highly reactive nitrilimine intermediate along with the expulsion of dinitrogen. The subsequent fate of this intermediate would be influenced by the cyclopropyl and thiol substituents. Intramolecular reactions could potentially lead to the formation of new heterocyclic systems. For instance, the nitrilimine could undergo cyclization with the sulfur atom of the thiol group, although such a pathway is speculative without experimental evidence.

Another possibility involves the Dimroth rearrangement, a common isomerization in heterocyclic chemistry. However, this typically applies to 1-aryl-5-aminotetrazoles and might not be a primary pathway for a 1-cyclopropyl-5-thiol derivative under standard conditions.

Chemical Transformations Involving the Cyclopropyl Substituent

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity. Transformations of this group in the context of the this compound would be of considerable interest.

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. These reactions are often driven by the relief of this strain. For the title compound, the specific conditions required for cyclopropyl ring-opening and the resulting products would depend on the interplay between the cyclopropyl ring and the electron-withdrawing tetrazole-thiol moiety.

In the presence of strong acids, the cyclopropyl ring could be protonated, leading to a carbocationic intermediate that could be trapped by nucleophiles, resulting in a ring-opened product. The regioselectivity of such an opening would be influenced by the electronic nature of the tetrazole ring.

Transition metal catalysts, such as those based on palladium, rhodium, or nickel, are also known to mediate the ring-opening of cyclopropyl rings. These reactions often proceed through oxidative addition of a C-C bond of the cyclopropane (B1198618) to the metal center, forming a metallacyclobutane intermediate. Subsequent reductive elimination or reaction with other substrates can lead to a variety of functionalized products.

The stereochemistry of reactions involving the cyclopropyl group is a critical aspect. Many transformations of substituted cyclopropanes are known to proceed with a high degree of stereocontrol. For instance, ring-opening reactions can occur in a conrotatory or disrotatory manner, depending on the reaction conditions and the nature of the substituents.

In the case of this compound, if the cyclopropyl ring were to bear additional substituents, any transformation would need to consider the resulting stereochemical outcomes. The facial selectivity of reagents approaching the cyclopropyl ring would be influenced by the sterically and electronically demanding tetrazole-thiol group.

The Cloke-Wilson rearrangement is a well-established thermal or acid-catalyzed isomerization of cyclopropyl ketones and imines to dihydrofurans and dihydropyrroles, respectively. rsc.orgnih.gov This rearrangement proceeds through the cleavage of a C-C bond of the cyclopropyl ring and subsequent intramolecular cyclization.

For a Cloke-Wilson type rearrangement to occur with this compound, an analogous activation of the cyclopropyl ring would be necessary. This might involve the participation of the adjacent tetrazole ring. For example, if the tetrazole nitrogen could act as an intramolecular nucleophile following the opening of the cyclopropyl ring, a novel heterocyclic system could be formed. However, the direct applicability of the Cloke-Wilson rearrangement, which typically involves a carbonyl or imine group adjacent to the cyclopropyl ring, to a tetrazole-substituted cyclopropane is not established in the literature.

Spectroscopic and Structural Characterization of 1 Cyclopropyl 1h 1,2,3,4 Tetrazole 5 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of organic molecules. While specific NMR data for 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol is not extensively published, analysis of its structure and data from analogous derivatives allows for a detailed characterization.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the cyclopropyl (B3062369) protons and the labile proton involved in the thiol-thione tautomerism. The cyclopropyl group would present complex multiplets for the methine (-CH) and methylene (B1212753) (-CH₂) protons. The thiol proton (S-H) or amide proton (N-H) signal would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

For comparison, the ¹H NMR spectra of related 1-substituted tetrazole-5-thiol derivatives provide valuable insight. For instance, in a derivative of 1-methyl-1H-tetrazole-5-thiol, the methyl group protons appear as a distinct singlet at 3.96 ppm. mdpi.com In 1-phenyl-1H-tetrazole-5-thiol, the aromatic protons are observed as multiplets in the range of δ 7.61–7.78 ppm when measured in DMSO-d₆. chemicalbook.com

In the ¹³C NMR spectrum of this compound, the carbon atom of the tetrazole ring attached to the sulfur atom (C5) is expected to appear at a significantly downfield chemical shift, typically in the range of 150-165 ppm, which is characteristic for C=S or C-S carbons in such heterocyclic systems. nih.gov The cyclopropyl carbons would resonate in the upfield region of the spectrum.

Spectroscopic data for derivatives of 1-phenyl-1H-tetrazole-5-thiol show carbon signals for the phenyl group and the tetrazole ring. researchgate.net For example, in one study, the carbon signals for a pyrazole (B372694) derivative attached to a 1-phenyl-tetrazole-5-thio moiety were clearly assigned, with the tetrazole C5 carbon appearing at δ 154 ppm. researchgate.net

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thiol Derivative (A5) | Not Specified | 7.65-7.75 (m, 5H, Ar-H), 9.41 (s, 1H, CONH) | 35.5, 124.86, 130.48, 131, 133.5, 154, 165.86 | researchgate.net |

| (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | D₂O | 3.96 (s, 3H, N-CH₃), 4.30-4.29 (m, 1H, thioether-CH), 4.59-4.58 (m, 1H, alcohol-CH) | 33.87 (N-CH₃), 55.55 (thioether-CH), 80.01 (alcohol-CH), 153.32 (tetrazole-C5) | mdpi.com |

| 1-Methyl-4-[2-(methylthio)adamantan-2-yl]-1,4-dihydro-1H-tetrazole-5-thione | CDCl₃ | 1.86 (s, 3H, SMe), 3.86 (s, 3H, NMe) | 10.3 (SCH₃), 33.5 (NCH₃), 81.2 (N-C-S), 162.9 (C=S) | nih.gov |

To unambiguously assign all proton and carbon signals, especially for complex structures, 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, which would be crucial for assigning the signals within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the cyclopropyl -CH (and its attached proton) and -CH₂ groups (and their attached protons). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the attachment of the cyclopropyl group to the N1 position of the tetrazole ring by observing a correlation between the cyclopropyl methine proton and the C5 carbon of the tetrazole ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. youtube.com For this compound (molar mass: 142.19 g/mol ), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The fragmentation of tetrazoles under mass spectrometry conditions often involves characteristic losses of nitrogenous fragments. nih.gov Common fragmentation pathways for 1,5-disubstituted tetrazoles include the elimination of a nitrogen molecule (N₂) or an azide (B81097) radical (N₃). nih.govresearchgate.net Another typical fragmentation pathway involves the loss of HN₃. researchgate.net The specific fragmentation pattern for this compound would be influenced by the stability of the resulting cyclopropyl-containing fragments.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 143.03859 |

| [M+Na]⁺ | 165.02053 |

| [M-H]⁻ | 141.02403 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The compound can exist in two tautomeric forms: the thiol form and the thione form. The IR spectrum can help distinguish between these forms.

Thiol Form: A weak absorption band for the S-H stretch would be expected around 2550–2600 cm⁻¹.

Thione Form: A strong absorption band for the C=S stretch would typically appear in the region of 1000–1250 cm⁻¹, and an N-H stretching band would be observed around 3100-3400 cm⁻¹. lookchem.com

Studies on the related 1-phenyl-1H-tetrazole-5-thiol show characteristic peaks for the C=C and C=N symmetric stretching at 1497 and 1463 cm⁻¹, and a band in the 1100-985 cm⁻¹ range is attributed to the C=S double bond, suggesting the predominance of the thione form in that case. lookchem.com The absence of a strong S-H stretching peak often indicates that the thione tautomer is favored in the solid state. lookchem.com Vibrations associated with the tetrazole ring (N=N, C-N stretching) typically appear between 900 and 1600 cm⁻¹. pnrjournal.com

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography provides the most definitive structural information by mapping the electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

The molecular structure of 1-cyclopropyl-1H-tetrazole-5-thiol has been determined by single-crystal X-ray diffraction. researchgate.net The analysis confirms the connectivity of the atoms, showing the cyclopropyl group attached to the N1 position of the tetrazole ring and the sulfur atom at the C5 position. Crystallographic studies on related tetrazole derivatives often reveal planar tetrazole rings and specific intermolecular interactions, such as hydrogen bonding. growingscience.com For instance, in the crystal structures of some 5-aryloxy-(1H)-tetrazoles, intermolecular hydrogen bonds between the N1-H of one molecule and the N4 atom of an adjacent molecule are observed, leading to the formation of extended supramolecular networks. growingscience.com Similar interactions could be anticipated for this compound, influencing its crystal packing and physical properties.

Computational and Theoretical Investigations of 1 Cyclopropyl 1h 1,2,3,4 Tetrazole 5 Thiol

Quantum Chemical Modeling of Electronic Structure

Quantum chemical methods are instrumental in exploring the fundamental electronic characteristics of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying tetrazole derivatives. DFT calculations are employed to determine the optimized molecular geometry, ground state energy, and the distribution of electrons within this compound.

Theoretical studies on related tetrazole structures show that DFT, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict geometric parameters. growingscience.com For this compound, these calculations would reveal key bond lengths and angles, defining the three-dimensional arrangement of its atoms. The electronic configuration analysis provides insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The distribution of electron density can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom, highlighting regions of electrophilicity and nucleophilicity.

Table 1: Theoretically Calculated Ground State Properties for this compound (Illustrative Data)

| Parameter | Value | Description |

|---|---|---|

| Total Energy (Hartree) | -845.123 | The total electronic energy of the optimized molecule in its ground state. |

| HOMO Energy (eV) | -7.25 | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy (eV) | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's electron-accepting ability. |

| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |

The tetrazole ring is considered an aromatic system, a property that contributes significantly to its stability. bohrium.com The aromaticity of the ring in this compound can be assessed using various computational techniques. One common method is the calculation of the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. cdnsciencepub.com A negative NICS value is indicative of aromatic character, signifying a diamagnetic ring current arising from delocalized π-electrons.

The nature and position of substituents can significantly influence the aromaticity of the tetrazole ring. researchgate.netcdnsciencepub.com Electron-withdrawing groups tend to enhance aromaticity by promoting π-electron delocalization, while electron-donating groups may have the opposite effect. researchgate.netcdnsciencepub.com In this compound, the electronic effects of the cyclopropyl (B3062369) group at the N1 position and the thiol group at the C5 position would modulate the degree of electron delocalization. Analysis of the π-electron density and molecular orbitals can further visualize and quantify the extent of this delocalization across the five-membered ring. cdnsciencepub.com

Computational methods can predict spectroscopic data, which serves as a valuable tool for structural confirmation and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. pnrjournal.com These calculations provide the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts for the cyclopropyl protons, the unique carbon atoms in the cyclopropyl and tetrazole rings, and the thiol proton can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Frequencies: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to the molecule's vibrational modes. pnrjournal.com The predicted IR spectrum shows characteristic peaks for functional groups, such as N-H (in the thione tautomer) or S-H stretching, C=N and N=N stretching within the tetrazole ring, and C-H stretching of the cyclopropyl group. lookchem.comresearchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative Data)

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | δ (ppm) | 154.5 | C5 (Tetrazole ring) |

| δ (ppm) | 35.1 | CH (Cyclopropyl) | |

| δ (ppm) | 7.8 | CH₂ (Cyclopropyl) | |

| IR | ν (cm⁻¹) | ~2550 | S-H stretch (thiol tautomer) |

| ν (cm⁻¹) | ~1500 | C=N / N=N ring stretch | |

| ν (cm⁻¹) | ~1050 | Cyclopropyl ring breathing |

Elucidation of Reaction Mechanisms and Energetics

Theoretical chemistry is crucial for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and kinetics.

For reactions involving this compound, such as alkylation or oxidation of the thiol group, computational methods can be used to determine the step-by-step mechanism. mdpi.comnih.gov This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them on the potential energy surface.

A transition state is a first-order saddle point on this surface, and its structure represents the highest energy barrier along the reaction coordinate. By characterizing the transition state, chemists can understand the geometry of the molecule as bonds are being broken and formed. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a key determinant of the reaction rate. For instance, in an SN2 reaction at the sulfur atom, the transition state would feature a partially formed bond with the incoming electrophile and a partially broken S-H bond. mdpi.com Computational studies can help distinguish between different possible pathways, such as S-alkylation versus N-alkylation, by comparing their respective activation barriers. nih.gov

Reactions are typically carried out in a solvent, which can have a profound impact on both the thermodynamics (relative stability of reactants and products) and kinetics (reaction rates). Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium surrounding the solute molecule. doi.org

This model is particularly important for studying tetrazole chemistry, as the tautomeric equilibrium between the 1H and 2H forms is sensitive to solvent polarity. doi.org By performing calculations with a PCM, it is possible to determine how the solvent stabilizes charged or polar species, such as intermediates and transition states. This, in turn, affects the calculated reaction energies and activation barriers. For example, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, leading to a lower activation energy and a faster reaction rate compared to the gas phase or a nonpolar solvent. nih.gov

Catalytic Mechanism Modeling and Catalyst Design Principles

Currently, there are no specific studies in the reviewed literature that model the catalytic mechanism of this compound. Research on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol, has demonstrated the potential for tetrazole-thiol derivatives to participate in catalytic processes, for instance, in dimerization reactions over metalloporphyrin catalysts. scirp.orgscirp.org Such studies suggest that the thiol group and the tetrazole ring's nitrogen atoms could be key in coordinating with metal centers, forming active intermediates. scirp.orgscirp.org

Future computational modeling of this compound could explore its potential as a catalyst or a ligand in catalysis. Key areas for investigation would include:

Coordination Chemistry: Modeling the interaction of the thiol and tetrazole moieties with various transition metals to predict coordination modes and stability.

Reaction Pathways: Using quantum chemical methods to elucidate potential reaction mechanisms, identify transition states, and calculate activation barriers for reactions where it might act as a catalyst or precursor.

Catalyst Design: Based on mechanistic insights, computational studies could guide the design of more efficient catalysts by modifying the cyclopropyl group or other parts of the molecule to enhance catalytic activity or selectivity. Ionic liquids based on N,N-Dimethylpyridin-4-amine have been investigated as catalysts for 1H-tetrazole synthesis, suggesting a broad range of catalytic systems are applicable to this class of compounds. rsc.org

Intermolecular Interactions and Supramolecular Assembly (excluding biological relevance)

The study of intermolecular interactions is crucial for understanding the solid-state properties and material applications of a compound. For this compound, specific research on its supramolecular assembly is not detailed in the available literature. However, general principles governing tetrazole derivatives can be applied.

5-substituted-1H-tetrazoles are known to act as both hydrogen bond donors and acceptors. nih.gov The N-H proton of the tetrazole ring and the lone pairs on the other nitrogen atoms are prime sites for hydrogen bonding. nih.govnih.gov Furthermore, the sulfur atom of the thiol group can also participate in hydrogen bonding and other non-covalent interactions.

Computational analysis of related systems, such as complexes based on 1-phenyl-1H-tetrazole-5-thiol, reveals the formation of one-dimensional chain structures and 3D supramolecular networks through π-π stacking interactions between the phenyl rings. lookchem.com While the cyclopropyl group in this compound does not engage in π-π stacking, other interactions like C-H···N or C-H···S hydrogen bonds could play a significant role in its crystal packing.

Future computational work could involve:

Crystal Structure Prediction: Employing computational methods to predict the stable crystal packing arrangements of this compound.

Interaction Energy Calculations: Quantifying the strength of various intermolecular interactions (hydrogen bonding, van der Waals forces) to understand the forces driving supramolecular assembly.

Advanced Computational Methodologies (e.g., Ab Initio Calculations, Molecular Dynamics Simulations)

The application of advanced computational methodologies specifically to this compound is not well-documented. However, these techniques are powerful tools for investigating the properties of tetrazole derivatives in general.

Ab Initio Calculations: These first-principles calculations can be used to accurately determine the electronic structure, molecular geometry, vibrational frequencies, and other fundamental properties of this compound. Theoretical studies on similar molecules, like 1-phenyl-4-allyl-tetrazol-5-one, have utilized such methods to explore reaction pathways and elucidate photochemical mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to study:

Solvation Effects: Simulating the behavior of the molecule in different solvents to understand solubility and solvent-solute interactions.

Bulk Properties: Predicting material properties such as density and diffusion coefficients in the condensed phase.

Public databases provide some predicted computational data for this compound, such as its predicted collision cross section for different adducts, which is derived from computational methods. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 143.03859 | 133.6 |

| [M+Na]+ | 165.02053 | 146.5 |

| [M-H]- | 141.02403 | 135.3 |

| [M+NH4]+ | 160.06513 | 147.0 |

| [M+K]+ | 180.99447 | 141.4 |

| [M+H-H2O]+ | 125.02857 | 125.8 |

| [M+HCOO]- | 187.02951 | 149.6 |

| [M+CH3COO]- | 201.04516 | 146.2 |

| [M+Na-2H]- | 163.00598 | 136.1 |

| [M]+ | 142.03076 | 135.3 |

| [M]- | 142.03186 | 135.3 |

| Data sourced from PubChem and calculated using CCSbase. uni.lu |

Advanced Applications in Material Science and Catalysis

Development of High-Energy Density Materials and Propellants

The quest for new high-energy density materials (HEDMs) that offer superior performance and enhanced safety profiles is a significant focus in modern chemistry. Nitrogen-rich heterocycles, such as tetrazoles, are primary candidates for HEDMs due to their high positive heats of formation, which release substantial energy upon decomposition. The incorporation of a strained cyclopropyl (B3062369) ring further enhances the energetic potential of the molecule.

Research has explored the structure-property relationships of high-nitrogen compounds containing small, strained aliphatic rings. researchgate.net The combination of the high heat of formation from the tetrazole ring and the stored energy within the strained three-membered cyclopropyl ring makes 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol a key building block for more complex energetic molecules. researchgate.net Derivatives of this compound are investigated for their potential as propellants and explosives, aiming to create materials with high density, good thermal stability, and high detonation performance. rsc.org The goal is to engineer molecules that surpass the performance of traditional explosives like RDX while potentially offering reduced sensitivity to external stimuli such as impact and friction. rsc.org

Table 1: Properties of Representative Energetic Compounds

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Key Feature |

| RDX (Cyclotrimethylenetrinitramine) | 1.82 | 8795 | Benchmark secondary explosive |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 (at 298 K) | 9017 | Planar bistetrazole structure enhances density rsc.org |

| 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole Derivatives | Varies | Varies | Combination of tetrazole and triazole rings for high nitrogen content rsc.org |

Polymer Chemistry and Surface Functionalization

The presence of the thiol (-SH) group provides this compound with significant versatility in polymer science and surface chemistry, primarily through its participation in "click chemistry" reactions.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol-ene and thiol-yne reactions are prominent examples of click chemistry where a thiol reacts with an alkene (ene) or an alkyne (yne), respectively. conicet.gov.ard-nb.info These reactions can be initiated by light (photo-initiated) or heat and are exceptionally efficient for both polymer synthesis and post-polymerization modification. conicet.gov.arnih.gov

This compound can serve as a functional monomer in thiol-ene polymerization. conicet.gov.ar By reacting it with di-ene or multi-ene monomers, polymers decorated with pendent 1-cyclopropyl-tetrazole-5-thioether groups can be synthesized. This method allows for the straightforward introduction of the nitrogen-rich, energetic tetrazole moiety into a polymer backbone, creating novel materials with tailored thermal, optical, and energetic properties. conicet.gov.ar This approach is valuable for producing materials relevant to energy storage or specialized biomaterials. conicet.gov.ar

Table 2: Overview of Thiol-Based "Click Chemistry" Reactions

| Reaction | Reactants | Conditions | Product |

| Thiol-Ene | Thiol + Alkene | Radical initiator (e.g., UV light, heat) | Thioether |

| Thiol-Yne | 2 x Thiol + Alkyne | Radical initiator (e.g., UV light, heat) | Dithioether |

| Thiol-Epoxy | Thiol + Epoxide | Base or nucleophilic catalyst | β-hydroxy thioether mdpi.com |

The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals (like gold) and to be integrated into silica-based materials. This property enables the use of this compound for the functionalization of surfaces and the creation of specialized coatings.

By anchoring this molecule to a substrate, surfaces can be imbued with the specific properties of the cyclopropyl-tetrazole moiety. For instance, thiol-organosilica particles can be prepared where the thiol group is exposed on the particle surface. nih.gov Functionalizing these particles with this compound could lead to coatings with modified hydrophobicity, reactivity, or energetic characteristics. Such functional surfaces are of interest in microelectronics, sensor technology, and the development of protective or reactive coatings. nih.gov

Novel Catalytic Systems and Ligand Design

The electron-donating nitrogen and sulfur atoms in this compound make it an effective ligand for coordinating with metal ions. This has led to its exploration in the design of novel catalysts for both metal-catalyzed and organocatalytic reactions.

The tetrazole-thiol scaffold can act as a polydentate ligand, binding to metal centers through its sulfur and nitrogen atoms. researchgate.netlookchem.com This coordination ability has been demonstrated in related compounds, such as 1-phenyl-1H-tetrazole-5-thiol, which forms complexes with various transition metals including manganese, cobalt, and cadmium. lookchem.comscirp.org

These metal-tetrazole complexes have shown promise as catalysts. For example, metalloporphyrin complexes have been used to catalyze the dimerization of 1-phenyl-1H-tetrazole-5-thiol into a disulfane (B1208498). scirp.orgscirp.org The catalytic cycle can involve the metal center mediating the oxidation of the thiol. scirp.org The principles from these systems suggest that complexes of this compound could be designed to catalyze a range of organic transformations, including oxidations, reductions, and coupling reactions. scirp.org

Table 3: Examples of Metal Complexes with Tetrazole-Thiol Ligands

| Ligand | Metal Center(s) | Application/Feature |

| 1-Phenyl-1H-tetrazole-5-thiol | Manganese (Mn) | Catalytic dimerization of the thiol ligand scirp.orgscirp.org |

| 1-Phenyl-1H-tetrazole-5-thiol | Cobalt (Co) | Forms dinuclear complexes with antiferromagnetic interactions lookchem.com |

| 1-Phenyl-1H-tetrazole-5-thiol | Cadmium (Cd) | Forms dinuclear and 1D looped chain coordination polymers lookchem.com |

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Thiol-containing compounds can function as organocatalysts in various transformations. For instance, thiols have been successfully employed as promoters in the de novo synthesis of unsymmetrical 1,2,4,5-tetrazines from nitriles and hydrazine. nih.gov

The thiol group of this compound can potentially participate in similar catalytic cycles. It can act as a nucleophilic catalyst or a proton transfer agent, facilitating reactions without the need for a metal center. This application is part of a broader effort to develop more sustainable and metal-free catalytic methodologies, which are highly desirable in synthetic chemistry. nih.gov

Optoelectronic and Sensor Device Components

The unique molecular structure of this compound, featuring a nitrogen-rich tetrazole ring, a cyclopropyl group, and a thiol moiety, suggests its potential for advanced applications in material science, particularly in the development of optoelectronic and sensor devices. While direct research on this specific compound is limited, the broader class of tetrazole derivatives has been investigated for these purposes, providing a strong basis for its prospective utility. researchgate.net

The tetrazole ring is known for its high nitrogen content, electron-withdrawing nature, and ability to coordinate with metal ions. mdpi.com These characteristics are highly desirable in the design of functional materials. The thiol group provides a versatile anchor for surface functionalization or polymerization, while the cyclopropyl group can influence the compound's solubility, stability, and electronic properties.

In optoelectronics, tetrazole derivatives are explored for their role in creating materials with specific electronic and photophysical properties. nih.gov The incorporation of a tetrazole ring into conjugated systems, such as oligothiophenes, has been shown to create planar molecules with desirable π-π stacking interactions, which are crucial for charge transport in electronic devices. nih.gov The electron-deficient nature of the tetrazole ring can be leveraged to tune the energy levels of organic semiconductors, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

For sensor applications, the ability of the tetrazole moiety to act as a ligand and form stable complexes with various metal ions is a key attribute. mdpi.comlifechemicals.com This coordination capability allows for the design of chemosensors that exhibit changes in their optical or electronic properties upon binding with a target analyte. For instance, a tetrazole derivative functionalized with a fluorophore can act as a "turn-on" fluorescent sensor for specific metal ions like Al(III) and Zn(II). rsc.orgresearchgate.net The interaction with the metal ion can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to a significant enhancement in fluorescence intensity. rsc.org The thiol group in this compound offers a convenient point of attachment to surfaces, such as gold nanoparticles or electrodes, which is a common strategy for fabricating robust and sensitive sensor devices.

| Potential Application Area | Key Functional Group | Underlying Principle | Example from Related Compounds |

| Organic Electronics | Tetrazole Ring | Tuning of electronic energy levels in π-conjugated systems; promotion of molecular packing. | Insertion of tetrazole into oligothiophene chains to create planar, π-stacked structures for charge transport. nih.gov |

| Chemosensors (Optical) | Tetrazole Ring & Thiol Group | Coordination with metal ions leading to a change in fluorescence (e.g., inhibiting ESIPT). The thiol group allows for surface immobilization. | A tetrazole-based derivative acts as a "turn-on" fluorescent sensor for Al³⁺ and Zn²⁺ ions. rsc.orgresearchgate.net |

| Chemosensors (Electrochemical) | Tetrazole Ring & Thiol Group | Binding of analytes alters the electrochemical response. The thiol group facilitates attachment to electrode surfaces. | Tetrazole derivatives used as corrosion inhibitors by forming a protective complex on metal surfaces. fishersci.com |

Research into analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol, has demonstrated their utility in forming coordination complexes and their role as corrosion inhibitors, which relies on their surface interaction and complex-forming abilities. fishersci.com These established applications for related tetrazole-thiols underscore the potential of this compound in the development of novel sensors and electronic components. The specific contribution of the cyclopropyl group would likely relate to modifying the steric and electronic profile of the molecule, potentially enhancing selectivity or stability in a device setting.

Future Perspectives and Emerging Research Avenues

Sustainable and Scalable Synthetic Approaches

The synthesis of tetrazole derivatives is increasingly guided by the principles of green chemistry, aiming to develop methods that are not only efficient but also environmentally benign and scalable. bohrium.combenthamdirect.com For 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol, future research will likely focus on moving away from hazardous reagents like hydrazoic acid or toxic organotin compounds, which were traditionally used in tetrazole synthesis. asianpubs.org

Emerging strategies involve the [3+2] cycloaddition reaction, which is the most common route to the tetrazole core. researchgate.netacs.orgnih.gov Innovations in this area focus on using safer azide (B81097) sources and employing catalytic systems to improve reaction conditions and yields. acs.orgjchr.org The use of metal catalysts, such as copper (II) or cobalt (II) complexes, has shown promise in promoting the cycloaddition of sodium azide to nitriles under milder conditions. acs.orgjchr.org Another sustainable approach is the development of one-pot multicomponent reactions (MCRs) that increase atom economy and reduce waste by combining multiple reaction steps without isolating intermediates. bohrium.comrsc.orgnih.govresearchgate.net The application of nanomaterial-based catalysts is also a growing area, offering high efficiency and the potential for catalyst recycling. rsc.org

For the scalable production of this compound, future synthetic routes would need to be optimized for safety, cost-effectiveness, and minimal environmental impact, likely leveraging these catalytic and multicomponent strategies.

Table 1: Comparison of Synthetic Methodologies for Tetrazole Derivatives

| Methodology | Advantages | Disadvantages | Relevance for Scalability |

|---|---|---|---|

| Traditional [3+2] Cycloaddition | High yields, well-established | Often requires toxic reagents (e.g., organotin azides, hydrazoic acid) | Moderate; limited by safety and waste concerns asianpubs.org |

| Catalytic [3+2] Cycloaddition | Milder conditions, avoids toxic reagents, improved safety | Catalyst cost and recovery can be an issue | High; offers a greener and more efficient alternative acs.orgjchr.org |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity | Substrate scope can be limited | High; ideal for creating molecular diversity efficiently bohrium.comresearchgate.net |

| Nanocatalyst-Mediated Synthesis | High efficiency, catalyst reusability, mild conditions | Catalyst preparation and stability can be complex | Very High; represents a frontier in sustainable and scalable synthesis rsc.org |

Exploration of Unconventional Reactivity Modes

The reactivity of this compound is governed by its three key structural components: the tetrazole ring, the thiol group, and the cyclopropyl (B3062369) substituent. While the individual reactivity of these moieties is known, their interplay could lead to unconventional reaction pathways.

The tetrazole ring is known for its involvement in photochemical reactions. mdpi.com Upon UV irradiation, tetrazoles can undergo ring cleavage and extrude molecular nitrogen to form highly reactive intermediates like nitrenes, which can then participate in various intramolecular or intermolecular reactions. mdpi.com Future research could explore the photochemical behavior of the title compound to generate novel molecular architectures. Furthermore, the tetrazole ring can participate in cycloaddition reactions, a mode of reactivity that is central to bioorthogonal chemistry. acs.orgnih.gov

The thiol (-SH) group is a versatile functional handle, readily undergoing S-alkylation, oxidation to disulfides or sulfonic acids, and serving as a nucleophile in various reactions. mdpi.comresearchgate.net Its presence is crucial for the compound's potential role as a ligand in coordination chemistry. The cyclopropyl group, while generally stable, can influence the electronic properties of the tetrazole ring and may participate in reactions involving ring-opening under specific conditions, although this is less common. The exploration of these reactivity modes, particularly in tandem, represents a significant avenue for future synthetic applications.

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting the behavior of molecules like this compound. nih.govnih.gov Density Functional Theory (DFT) is a particularly valuable tool for investigating the properties of tetrazole derivatives. acs.orgresearchgate.net

Computational studies can be employed to:

Predict Molecular Properties: Calculate geometric parameters, heats of formation, and electronic properties such as HOMO-LUMO energy gaps. researchgate.netacs.org This information is vital for assessing the stability and potential applications of the compound, for instance, as an energetic material. researchgate.net

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand reactivity, such as in cycloaddition reactions. nih.gov This insight can guide the design of more efficient synthetic routes and the prediction of reaction outcomes.

Simulate Spectroscopic Data: Predict NMR, IR, and other spectral data to aid in the characterization of newly synthesized compounds and to interpret experimental results. acs.org

Investigate Intermolecular Interactions: Model how the molecule interacts with other species, which is crucial for understanding its potential in materials science (e.g., as a corrosion inhibitor) or as a ligand in metal complexes. acs.orgnih.govnih.gov

A synergistic approach, where computational predictions are validated by experimental results and experiments, in turn, inspire new computational inquiries, will be essential for unlocking the full potential of this and related tetrazole compounds.

Table 2: Key Parameters Investigated by Computational Methods for Tetrazole Derivatives

| Parameter | Computational Method | Significance | Reference |

|---|---|---|---|

| Heat of Formation (HOF) | DFT (Isodesmic Reactions) | Predicts energetic properties and stability. | acs.org |

| Adsorption Energy (ΔE) | DFT, Monte Carlo Simulation | Assesses potential as a corrosion inhibitor on metal surfaces. | acs.orgnih.gov |

| HOMO/LUMO Energies | DFT | Characterizes electronic structure, reactivity, and charge transfer capabilities. | nih.gov |

| Bond Dissociation Energy (BDE) | DFT | Evaluates thermal stability, particularly for energetic materials. | researchgate.net |

| Reaction Kinetics | Stopped-flow spectrophotometry & DFT | Determines reaction rates and provides insight into reaction mechanisms. | nih.gov |

Tailoring Material Properties through Molecular Engineering

The functionalization of heterocyclic scaffolds is a cornerstone of modern materials science. The this compound structure is itself a product of molecular engineering, where the cyclopropyl and thiol groups are appended to the tetrazole core to impart specific properties.

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it a key building block for high-energy materials. acs.orgresearchgate.netnih.govrsc.org By modifying the substituents on the ring, properties such as density, thermal stability, and sensitivity can be fine-tuned. nih.govresearchgate.net The cyclopropyl group in the title compound could influence these properties, and further modifications could be explored to optimize its performance for specific applications.

Additionally, the tetrazole ring, particularly in its deprotonated (tetrazolate) form, and the thiol group are excellent coordinating agents for metal ions. lifechemicals.com This makes the compound a promising ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. lifechemicals.comrsc.org These materials have applications in gas storage, catalysis, and sensing. By carefully selecting the metal center and synthesis conditions, the structure and porosity of the resulting materials can be tailored to achieve desired functions.

Innovations in Characterization and Analytical Techniques

The definitive characterization of this compound and its derivatives relies on a suite of modern analytical techniques. While standard methods provide the foundation, innovations lie in their application and integration.